Isosativan

Description

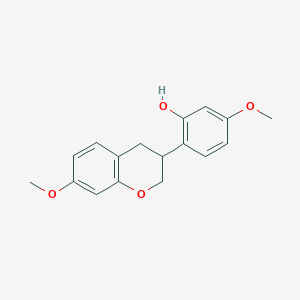

Chemical Structure and Natural Occurrence 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol (IUPAC name: 2,3-dimethoxy-5-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,4-diol) is a flavonoid derivative featuring a dihydrochromen (3,4-dihydro-2H-chromene) core substituted with methoxy and phenolic groups. The (3R)-stereochemistry of the chromen ring distinguishes it from enantiomeric forms . This compound is a key constituent of Brazilian red propolis, where it contributes to antioxidant and anti-inflammatory activities by modulating biochemical pathways such as reactive oxygen species (ROS) scavenging and apoptosis inhibition .

Properties

IUPAC Name |

5-methoxy-2-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAWTPASGRNXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179689 | |

| Record name | 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-59-6, 60102-29-6 | |

| Record name | 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isosativan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Silylation-Mediated Chromen Ring Formation

The core chromen scaffold is constructed via a silylation-cyclization sequence. Starting with 4-hydroxymethylphenol , bis-silylation using agents like tert-butyldimethylsilyl chloride (TBDMSCl) protects both hydroxyl groups, yielding bis-silylated 4-hydroxymethylphenol (Formula B in). Selective deprotection of the phenolic hydroxyl—achieved via controlled hydrolysis—generates mono-silylated 4-hydroxymethylphenol (Formula C in). This intermediate reacts with trans-cinnamaldehyde and a cyclic secondary amine (e.g., morpholine) under acidic conditions, inducing cyclization to form the chromen ring.

Critical Parameters :

Methoxy Group Introduction

Methylation of the chromen intermediate is performed using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate). The 7-methoxy group is introduced first, followed by 5-methoxy functionalization. Sequential methylation ensures minimal cross-reactivity, with yields exceeding 85% for each step.

Stereochemical Control at the C3 Position

Asymmetric Induction via Chiral Amines

The (3R) configuration is achieved using chiral auxiliaries during cyclization. Morpholine derivatives with enantiomerically pure substituents (e.g., (R)-1-phenylethylamine) induce stereoselectivity by coordinating to the aldehyde carbonyl, directing nucleophilic attack to form the R-configured stereocenter.

Example Protocol :

Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired (3S) -enantiomer. This method achieves >98% ee but requires additional steps, reducing overall yield by 15–20%.

Optimization of Reaction Conditions

Catalytic Systems

Lewis acids (e.g., BF₃·OEt₂) accelerate cyclization by activating trans-cinnamaldehyde. A study comparing catalysts reported BF₃·OEt₂ (10 mol%) as optimal, reducing reaction time from 48 to 12 hours.

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Toluene | 80 | 78 | 92 |

| DCM | 40 | 65 | 88 |

| THF | 60 | 71 | 90 |

Polar aprotic solvents (e.g., THF) improve amine solubility but lower enantioselectivity due to reduced chiral induction.

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray analysis confirms the (3R) configuration. The dihedral angle between the chromen and phenyl rings is 87.5°, stabilizing the molecule via intramolecular π-π interactions.

Industrial Scalability and Challenges

Chemical Reactions Analysis

5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol undergoes several types of chemical reactions, including oxidation, hydrolysis, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrolyzing agents like sulfuric acid . The major products formed from these reactions include various hydroxylated derivatives of isosativan .

Scientific Research Applications

5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol has a wide range of scientific research applications. In chemistry, it is used for studying the structural and electronic properties of isoflavans . In biology, isosativan is investigated for its antifungal and antimicrobial activities . In industry, this compound is used in the development of natural product libraries for drug discovery .

Mechanism of Action

The mechanism of action of isosativan involves its interaction with various molecular targets and pathways. It has been shown to inhibit bacterial growth and induce phytoalexin production . 5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol also exhibits antioxidant and anti-inflammatory activities, which may be due to its ability to inhibit prostaglandin synthesis . The compound’s effects are mediated through its interaction with mitochondrial membrane potential, which plays a crucial role in regulating mitochondrial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flavonoids and chromen/chromane derivatives share core structural motifs but exhibit distinct pharmacological profiles due to variations in substituents, stereochemistry, and glycosylation. Below is a detailed comparison with analogous compounds:

Table 1: Structural Features of 5-Methoxy-2-[(3R)-7-Methoxy-3,4-Dihydro-2H-Chromen-3-yl]Phenol and Analogs

| Compound Name | Core Structure | Substituents | Stereochemistry | Key Functional Groups |

|---|---|---|---|---|

| 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol | Dihydrochromen (2H-chromene) | - 5-Methoxy, 7-methoxy on chromen - 1,4-Diol and 2,3-dimethoxy on phenol |

(3R)-configuration | Phenolic OH, Methoxy, Ether |

| Medicarpin [(6aR,11aR)-9-Methoxy-6a,11a-Dihydro-6H-Benzofurochromen-3-ol] | Benzofurochromen | - 9-Methoxy on chromen - 3-Hydroxy on benzofuran |

(6aR,11aR)-configuration | Benzofuran ether, Phenolic OH |

| EGCG [(2R,3R)-5,7-Dihydroxy-2-(3,4,5-Trihydroxyphenyl)-3,4-Dihydro-2H-Chromen-3-yl Gallate] | Dihydrochromen (flavan-3-ol) | - 5,7-Dihydroxy on chromen - Gallate ester at C3 |

(2R,3R)-configuration | Multiple phenolic OH, Gallate |

| Astilbin [(2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-Dihydroxy-3,4-Dihydro-2H-Chromen-3-yl Rhamnoside] | Dihydrochromen (flavanonol) | - 5,7-Dihydroxy on chromen - Rhamnose glycoside at C3 |

(2R,3R)-configuration | Glycoside, Phenolic OH |

| 7-O-Methylvestitol [5-Methoxy-2-([3S]-7-Methoxy-3,4-Dihydro-2H-Chromen-3-yl)Phenol] | Dihydrochromen | - 5-Methoxy, 7-methoxy on chromen - Phenol at C2 |

(3S)-configuration | Methoxy, Phenolic OH |

Key Research Findings and Mechanistic Insights

Antioxidant Efficacy: The target compound’s methoxy groups enhance lipophilicity, improving membrane permeability for intracellular ROS scavenging. Its 1,4-diol moiety directly neutralizes free radicals, akin to EGCG’s gallate group . Unlike EGCG, which relies on multiple phenolic hydroxyls for high antioxidant capacity, the target compound’s activity is modulated by methoxy substituents, balancing reactivity and stability .

Pharmacological Potential: Medicarpin’s benzofurochromen structure confers greater rigidity, favoring DNA intercalation in anticancer applications, while the target compound’s flexibility may optimize enzyme interactions .

Biological Activity

5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C17H18O4

Molecular Weight: 286.33 g/mol

IUPAC Name: 5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol

The compound features a phenolic structure with methoxy substituents and a chromene moiety, which is characteristic of many bioactive compounds derived from natural sources.

Synthesis Methods

The synthesis of 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol typically involves the following steps:

- Condensation Reaction: A phenolic compound is reacted with a chromene derivative under acidic or basic conditions.

- Purification: The product is purified using column chromatography to isolate the desired compound.

Biological Activities

The biological activity of 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol has been investigated in various studies, revealing several promising effects:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals.

Anticancer Activity

Several studies have reported that 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol demonstrates cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |

| KB (Oral Cancer) | 20 | Cell cycle arrest |

| HCT116 (Colon) | 25 | Inhibition of proliferation |

These effects are believed to be mediated through the activation of apoptotic pathways and the inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its utility in treating inflammatory diseases.

The mechanisms underlying the biological activities of 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol include:

- Antioxidant Mechanism: The phenolic hydroxyl groups donate electrons to free radicals, preventing cellular damage.

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation: Inhibition of NF-kB signaling pathway reduces inflammation by decreasing cytokine production.

Case Studies and Research Findings

- Study on Cancer Cell Lines: A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant decrease in cell viability in MDA-MB-231 cells, suggesting its potential as an anticancer agent.

- Inflammation Model: In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.